

# In-Depth Technical Guide to the Pharmacological Profile of Flavaspidic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flavaspidic acid*

Cat. No.: B085615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Flavaspidic acid**, a naturally occurring phloroglucinol derivative primarily isolated from the rhizomes of *Dryopteris* species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of **Flavaspidic acid**, with a focus on its antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development. While a substantial body of evidence highlights its potent antibacterial effects, particularly against drug-resistant staphylococcal strains, research into its other biological activities, pharmacokinetics, and comprehensive toxicological profile is ongoing. Data on closely related phloroglucinol compounds are included to provide a more complete, albeit predictive, profile where specific data for **Flavaspidic acid** is limited.

## Chemical and Physical Properties

**Flavaspidic acid** is a dimeric phloroglucinol with the chemical formula C<sub>24</sub>H<sub>30</sub>O<sub>8</sub> and a molecular weight of 446.49 g/mol. Several forms of **Flavaspidic acid** exist, including **Flavaspidic acid** AB, PB, and BB, which differ in their acyl side chains. These compounds are generally crystalline solids with poor water solubility.

| Property                      | Value                                          | Reference           |
|-------------------------------|------------------------------------------------|---------------------|
| Molecular Formula             | C <sub>24</sub> H <sub>30</sub> O <sub>8</sub> | <a href="#">[1]</a> |
| Molecular Weight              | 446.49 g/mol                                   | <a href="#">[1]</a> |
| CAS Number                    | 114-42-1                                       | <a href="#">[1]</a> |
| LD <sub>50</sub> (oral, mice) | 690 mg/kg                                      | <a href="#">[1]</a> |

## Pharmacodynamics: Mechanism of Action and Biological Activities

**Flavaspidic acid** and its derivatives exhibit a broad spectrum of biological activities, with the most extensively studied being their antibacterial effects. Emerging evidence also points towards their potential as antiviral, antioxidant, anti-inflammatory, and anticancer agents.

### Antibacterial Activity

**Flavaspidic acid**, particularly **Flavaspidic acid BB**, has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and other drug-resistant staphylococcal species.

#### Signaling Pathway of **Flavaspidic Acid BB**'s Antibacterial Action



[Click to download full resolution via product page](#)

Caption: Antibacterial mechanism of **Flavaspidic acid BB**.

The primary mechanism of antibacterial action involves the modulation of key cellular processes. **Flavaspidic acid** BB has been shown to promote the activity of Heat shock protein 70 (Hsp70) and inhibit the activity of Ribonuclease P (RNase P).[\[2\]](#) This dual action disrupts protein synthesis and utilization as well as tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation.[\[2\]\[3\]](#)

#### Quantitative Antibacterial Data for **Flavaspidic Acid** BB

| Bacterial Strain                                     | MIC ( $\mu$ g/mL) | Reference              |
|------------------------------------------------------|-------------------|------------------------|
| Staphylococcus haemolyticus<br>(16 clinical strains) | 5 - 480           | <a href="#">[2][3]</a> |

**Flavaspidic acid** BB also exhibits synergistic effects when combined with the antibiotic mupirocin, enhancing its anti-biofilm activity against *Staphylococcus epidermidis*.[\[4\]](#)

## Antiviral Activity

While specific data for **Flavaspidic acid** is limited, related phloroglucinols from *Dryopteris* species have shown promising antiviral activities.

#### Quantitative Antiviral Data for *Dryopteris* Phloroglucinols

| Compound         | Virus                       | IC50 ( $\mu$ M) | Reference              |
|------------------|-----------------------------|-----------------|------------------------|
| Dryocrassin ABBA | SARS-CoV-2                  | -               | <a href="#">[2][5]</a> |
| Dryocrassin ABBA | SARS-CoV                    | -               | <a href="#">[2][5]</a> |
| Dryocrassin ABBA | MERS-CoV                    | -               | <a href="#">[2][5]</a> |
| Dryatraol C      | Respiratory Syncytial Virus | 11.9            | <a href="#">[3][6]</a> |
| Dryatraol C      | Influenza A (H1N1)          | 5.5             | <a href="#">[3][6]</a> |
| Dryatraols F-H   | Herpes Simplex Virus 1      | 2.6 - 6.3       | <a href="#">[3][6]</a> |

The antiviral mechanism of these compounds is under investigation, with some evidence suggesting interference with viral entry and replication. For instance, Dryocrassin ABBA and Filixic acid ABA have been found to inhibit the main protease of SARS-CoV-2.[\[2\]](#)[\[5\]](#)

## Antioxidant Activity

**Flavaspidic acids** have demonstrated notable antioxidant properties in various in vitro assays.

### Quantitative Antioxidant Data for **Flavaspidic Acids**

| Compound            | Assay                         | IC50 (μM) | Reference           |
|---------------------|-------------------------------|-----------|---------------------|
| Flavaspidic acid PB | DPPH radical scavenging       | 71.7      | <a href="#">[7]</a> |
| Flavaspidic acid AB | DPPH radical scavenging       | 76.3      | <a href="#">[7]</a> |
| Flavaspidic acid PB | Superoxide radical scavenging | 58.6      | <a href="#">[7]</a> |
| Flavaspidic acid AB | Superoxide radical scavenging | 64.4      | <a href="#">[7]</a> |
| Flavaspidic acid PB | Lipid peroxidation inhibition | 12.9      | <a href="#">[7]</a> |
| Flavaspidic acid AB | Lipid peroxidation inhibition | 13.1      | <a href="#">[7]</a> |

## Anti-inflammatory Activity

The anti-inflammatory potential of **Flavaspidic acid** is an emerging area of research. While direct IC50 values for **Flavaspidic acid** are not readily available, synthetic phloroglucinol derivatives have been shown to inhibit key inflammatory mediators.

### Quantitative Anti-inflammatory Data for Phloroglucinol Derivatives

| Compound                     | Target | IC50 (μM) | Reference  |
|------------------------------|--------|-----------|------------|
| Diacylphloroglucinol         | iNOS   | 19.0      | [8][9][10] |
| Alkylated acylphloroglucinol | iNOS   | 19.5      | [8][9][10] |
| Diacylphloroglucinol         | NF-κB  | 34.0      | [8][9][10] |
| Alkylated acylphloroglucinol | NF-κB  | 37.5      | [8][9][10] |

## Anticancer Activity

Several phloroglucinol derivatives isolated from *Dryopteris* species have exhibited cytotoxic activity against various cancer cell lines.

### Quantitative Anticancer Data for *Dryopteris* Phloroglucinols

| Compound/Extract                            | Cell Line            | IC50            | Reference |
|---------------------------------------------|----------------------|-----------------|-----------|
| Dryopteris erythrosora extract              | AGS                  | 19.44 μg/mL     | [11][12]  |
| Dryopteris erythrosora extract              | SW-480               | 24.97 μg/mL     | [11][12]  |
| Dryopteris erythrosora extract              | MCF-7                | 76.90 μg/mL     | [11][12]  |
| Acylphloroglucinol-nerolidol meroterpenoids | MDA-MB-231           | 1.22 - 27.43 μM | [13]      |
| Norflavaspidic acid AB                      | Reh (human leukemia) | 32.2 μg/mL      | [14][15]  |
| Flavaspidic acid AP                         | Reh (human leukemia) | 8.0 μg/mL       | [16]      |

## Pharmacokinetics

Detailed pharmacokinetic data for **Flavaspidic acid** are currently unavailable. However, studies on the related phloroglucinol, Dryocrassin ABBA, provide some initial insights into the potential ADME profile of this class of compounds.

### Pharmacokinetic Parameters of Dryocrassin ABBA

| Parameter             | Value             | Reference                               |
|-----------------------|-------------------|-----------------------------------------|
| Half-life (in vivo)   | 5.5 - 12.6 h      | <a href="#">[2]</a> <a href="#">[5]</a> |
| Plasma Exposure (AUC) | 19.3 - 65 µg·h/mL | <a href="#">[2]</a> <a href="#">[5]</a> |
| Microsomal Stability  | Good              | <a href="#">[2]</a> <a href="#">[5]</a> |
| hERG Inhibition       | Low               | <a href="#">[2]</a> <a href="#">[5]</a> |
| CYP450 Inhibition     | Low               | <a href="#">[2]</a> <a href="#">[5]</a> |

Further research is required to elucidate the specific absorption, distribution, metabolism, and excretion pathways of **Flavaspidic acid**.

## Toxicology and Safety

The toxicological profile of **Flavaspidic acid** is not yet fully characterized. The oral LD50 in mice has been reported to be 690 mg/kg.[\[1\]](#) For the related compound, Dryocrassin ABBA, a 5-day repeated-dose toxicity study in mice suggested an approximate lethal dose of >10 mg/kg.[\[2\]](#)[\[5\]](#) More extensive toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assessments, are necessary to establish a comprehensive safety profile for **Flavaspidic acid**.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized workflows for key assays mentioned in this guide.

### Workflow for Determining Minimum Inhibitory Concentration (MIC)



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus | Semantic Scholar [semanticscholar.org]
- 5. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Undescribed phloroglucinol derivatives with antiviral activities from Dryopteris atrata (Wall. Ex Kunze) Ching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and biomimetic synthesis of acylphloroglucinol meroterpenoids as anti-breast cancer agents from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 15. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacological Profile of Flavaspidic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085615#pharmacological-profile-of-flavaspidic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)